An In-Depth Technical Guide to 4-(2,2-Diethoxyethyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(2,2-Diethoxyethyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,2-diethoxyethyl)morpholine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications as a precursor to bioactive molecules. The morpholine scaffold is a privileged structure in numerous approved drugs, and this guide serves as a resource for researchers leveraging this versatile compound in the design and synthesis of novel therapeutic agents.
Introduction
4-(2,2-Diethoxyethyl)morpholine, also known as 2-morpholinoacetaldehyde diethyl acetal, is a morpholine derivative with the CAS number 3616-59-9 . The morpholine ring is a common feature in a wide array of biologically active compounds due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] The diethoxyethyl substituent of this particular compound serves as a protected aldehyde, making it a key intermediate for the introduction of a reactive carbonyl group in a controlled manner during multi-step organic synthesis. This guide aims to provide a detailed technical overview for researchers utilizing this compound in their synthetic and drug discovery endeavors.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for 4-(2,2-diethoxyethyl)morpholine is presented in the tables below for easy reference.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 3616-59-9 | |
| Molecular Formula | C10H21NO3 | |
| Molecular Weight | 203.28 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 248.8 °C at 760 mmHg | |
| Density | 0.99 g/cm³ | |
| pKa | 7.16 ± 0.10 (Predicted) |
Table 2: Safety Information
| Hazard | Description |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation. |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactivity
4-(2,2-Diethoxyethyl)morpholine is a valuable synthetic intermediate due to the presence of the morpholine moiety and a protected aldehyde functionality.
Synthesis
The most common laboratory-scale synthesis of 4-(2,2-diethoxyethyl)morpholine involves the nucleophilic substitution of a haloacetaldehyde diethyl acetal with morpholine. A typical procedure is outlined below.
Experimental Protocol: Synthesis of 4-(2,2-Diethoxyethyl)morpholine
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Materials:
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Morpholine
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2-Bromoacetaldehyde diethyl acetal
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Water (H₂O)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM)
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-
Procedure:
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To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
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To this stirred suspension, add 2-bromoacetaldehyde diethyl acetal (1.0 equivalent) dropwise at room temperature.
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Heat the reaction mixture to 120 °C and stir for 16 hours.
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After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to yield 4-(2,2-diethoxyethyl)morpholine.
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Diagram 1: Synthesis of 4-(2,2-Diethoxyethyl)morpholine
Caption: Synthetic route to 4-(2,2-diethoxyethyl)morpholine.
Reactivity: Deprotection and Further Transformations
The key reactivity of 4-(2,2-diethoxyethyl)morpholine lies in the deprotection of the diethyl acetal to unmask the aldehyde functionality. This is typically achieved under acidic conditions. The resulting 2-morpholinoacetaldehyde is a reactive intermediate that can participate in a variety of subsequent chemical transformations.
Experimental Protocol: Deprotection to 2-Morpholinoacetaldehyde
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Materials:
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4-(2,2-Diethoxyethyl)morpholine
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Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
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Sodium bicarbonate (NaHCO₃) solution
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Organic solvent (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
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Dissolve 4-(2,2-diethoxyethyl)morpholine in a suitable organic solvent.
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Add dilute aqueous hydrochloric acid and stir the mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.
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Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield crude 2-morpholinoacetaldehyde. Note: The resulting aldehyde may be unstable and is often used immediately in the next step without extensive purification.
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Diagram 2: Deprotection and Subsequent Wittig Reaction
Caption: Deprotection and subsequent olefination workflow.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 4-(2,2-diethoxyethyl)morpholine is not extensively reported in the public domain, its utility as a synthetic precursor is well-established. The morpholine moiety is a key component of numerous approved drugs, where it often imparts favorable pharmacokinetic properties.
The deprotected aldehyde, 2-morpholinoacetaldehyde, can be a starting point for the synthesis of a variety of more complex molecules. For instance, it can undergo reactions such as the Wittig olefination to form carbon-carbon double bonds, reductive amination to introduce new amine functionalities, or aldol condensations.[2][3][4]
The morpholine scaffold has been incorporated into molecules targeting a range of biological targets, including:
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Kinase Inhibitors: Morpholine derivatives have been successfully developed as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and Aurora kinases, which are implicated in cancer.[5][6][7]
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Anticancer Agents: The morpholine moiety is present in several anticancer drugs and experimental agents.[8]
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Central Nervous System (CNS) Active Compounds: The physicochemical properties of the morpholine ring can be advantageous for designing molecules that can cross the blood-brain barrier.
Conclusion
4-(2,2-Diethoxyethyl)morpholine is a commercially available and synthetically versatile building block for drug discovery and medicinal chemistry. Its primary utility lies in its ability to introduce a morpholine-containing two-carbon unit with a protected aldehyde functionality. This allows for a range of chemical transformations to generate diverse libraries of compounds for biological screening. The established importance of the morpholine scaffold in approved therapeutics underscores the potential of this and related building blocks in the development of new medicines. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific pursuits.
References
- 1. 4-(2,2-Diethoxyethyl)morpholine | 3616-59-9 | Benchchem [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
